Product packaging for Benzene, [(2,2-dimethoxyethyl)sulfonyl]-(Cat. No.:CAS No. 32501-95-4)

Benzene, [(2,2-dimethoxyethyl)sulfonyl]-

Cat. No.: B14678642
CAS No.: 32501-95-4
M. Wt: 230.28 g/mol
InChI Key: QZECCVQKPJLQAW-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Groups in Modern Retrosynthetic Analysis

The sulfonyl group (-SO₂-) is a robust and highly versatile functional group in organic chemistry. researchgate.net Its inclusion in a molecule imparts a range of useful properties, making it a key component in the strategic planning of complex syntheses, known as retrosynthetic analysis. wikipedia.orgias.ac.in The sulfonyl group is characterized by its strong electron-withdrawing nature, which arises from the high oxidation state of the sulfur atom and the electronegativity of the two oxygen atoms. This electronic influence can activate adjacent carbon atoms, making them susceptible to nucleophilic attack or facilitating deprotonation to form stabilized carbanions.

In drug design, the sulfonyl group is valued for its ability to act as a hydrogen bond acceptor and for its structural stability, which can enhance the metabolic stability of drug molecules. researchgate.netnih.gov The synthetic versatility of sulfonyl compounds is further highlighted by their use in a variety of chemical transformations, including cycloaddition reactions and as precursors for radical generation in electrochemical synthesis. researchgate.netorgsyn.org Over the past two decades, even the migration of sulfonyl groups within a molecule has been studied as a predictable, albeit sometimes unexpected, transformation. rsc.org

Table 1: Key Properties and Synthetic Roles of the Sulfonyl Group

Property Description Significance in Synthesis
Electron-Withdrawing Strongly withdraws electron density from adjacent parts of the molecule. Activates C-H bonds for deprotonation; enhances the electrophilicity of nearby carbons.
Stability Chemically robust and resistant to many reaction conditions. Can be carried through multi-step syntheses without degradation. researchgate.net
Hydrogen Bonding The oxygen atoms can act as hydrogen bond acceptors. Influences molecular conformation and interactions with biological targets. nih.gov
Leaving Group Ability The sulfinate anion is a good leaving group in certain reactions. Facilitates substitution and elimination reactions.

| Radical Precursor | Can be activated electrochemically to form sulfonyl radicals. researchgate.net | Enables various radical-mediated transformations like cyclization and sulfonylation. researchgate.net |

Role of Acetal (B89532) Functional Groups as Versatile Synthons

An acetal is a functional group consisting of a carbon atom bonded to two alkoxy (-OR) groups. wikipedia.org Acetals are most commonly encountered in organic synthesis as protecting groups for aldehydes and ketones. chemistry.coachmasterorganicchemistry.com The carbonyl group is reactive towards a wide range of nucleophiles and reducing agents. By converting it to an acetal, its reactivity is temporarily masked, allowing chemical transformations to be performed on other parts of the molecule. chemistry.coachorganicchemexplained.com

Acetals are stable under neutral and basic conditions but are readily hydrolyzed back to the original carbonyl compound in the presence of aqueous acid. masterorganicchemistry.com This predictable reactivity makes them ideal for multi-step synthesis. chemistry.coach Beyond their role as protecting groups, acetals can function as versatile synthons—idealized fragments that assist in the formation of a synthesis. wikipedia.org For instance, the formation of an acetal from an α-bromo ketone can be used in "umpolung" (reactivity inversion) strategies, transforming the normally electrophilic α-carbon into a nucleophilic center. journalspress.com

Table 2: Characteristics of Acetal Functional Groups in Synthesis

Characteristic Description Application
Formation Reaction of an aldehyde or ketone with two equivalents of an alcohol (or one equivalent of a diol) under acidic conditions. wikipedia.org Protection of carbonyl groups.
Stability Stable to nucleophiles, bases, organometallic reagents, and hydrides. masterorganicchemistry.com Allows for selective reactions at other sites in the molecule.
Cleavage (Deprotection) Hydrolysis with aqueous acid regenerates the carbonyl group. masterorganicchemistry.com Unmasking the carbonyl at a desired stage in the synthesis.

| Synthon Utility | Represents a masked carbonyl group. | Used in retrosynthetic analysis to simplify complex target molecules. journalspress.comairitilibrary.com |

Research Landscape and Emerging Trends in Sulfonyl-Acetal Chemistry

The deliberate incorporation of both sulfonyl and acetal functionalities into a single aromatic framework, as seen in Benzene (B151609), [(2,2-dimethoxyethyl)sulfonyl]-, creates a bifunctional reagent with significant potential in advanced organic synthesis. While research specifically targeting this combination is an emerging niche, the broader trends in sulfonyl and acetal chemistry provide a clear indication of its potential applications.

Current research in sulfonyl chemistry is focused on developing new catalytic methods for sulfonylation and exploring the use of sulfonyl compounds in electrochemical reactions. researchgate.net The development of novel sulfonyl-containing reagents, such as benzene-1,3-disulfonyl fluoride (B91410) for "click chemistry," demonstrates the ongoing innovation in this field. nih.gov Similarly, the use of chiral catalysts to control stereoselective reactions involving sulfur ylides, which can be derived from sulfonium (B1226848) salts, is an active area of investigation. mdpi.com

The convergence of these fields points toward new synthetic strategies. For example, the phenylsulfonyl group in a molecule like Benzene, [(2,2-dimethoxyethyl)sulfonyl]- could be used to direct a metal-catalyzed cross-coupling reaction or to activate the molecule for a nucleophilic aromatic substitution. Following this, the acetal could be deprotected to reveal an aldehyde, which could then undergo a variety of subsequent transformations, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations. This "one-two punch" of reactivity allows for the rapid construction of molecular complexity from a single, versatile starting material. The future of this field likely lies in the design of novel, modular synthetic routes that leverage the distinct yet complementary reactivity of the sulfonyl and acetal groups to access complex and medicinally relevant chemical structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4S B14678642 Benzene, [(2,2-dimethoxyethyl)sulfonyl]- CAS No. 32501-95-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32501-95-4

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

2,2-dimethoxyethylsulfonylbenzene

InChI

InChI=1S/C10H14O4S/c1-13-10(14-2)8-15(11,12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

QZECCVQKPJLQAW-UHFFFAOYSA-N

Canonical SMILES

COC(CS(=O)(=O)C1=CC=CC=C1)OC

Origin of Product

United States

Mechanistic Elucidation of Chemical Reactivity and Transformations of 2,2 Dimethoxyethyl Sulfonyl Benzene

Mechanistic Investigations of Reactions Involving the Sulfonyl Group

The sulfonyl group significantly influences the reactivity of the benzene (B151609) ring and is itself a site for chemical transformations.

Influence of the Sulfonyl Group on Electrophilic Aromatic Substitution (EAS) Regioselectivity and Reaction Rates

The sulfonyl group is a powerful electron-withdrawing group (EWG). wikipedia.org This property has a profound impact on the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions on the benzene ring.

Reaction Rates: By withdrawing electron density from the aromatic ring through both inductive and resonance effects, the sulfonyl group deactivates the ring towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com This deactivation makes EAS reactions on [(2,2-dimethoxyethyl)sulfonyl]benzene significantly slower compared to benzene itself. wikipedia.org The electron-poor nature of the ring makes it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.orgmasterorganicchemistry.com

Regioselectivity: The sulfonyl group is a meta-director for EAS. wikipedia.orgwikipedia.org This directing effect can be explained by examining the resonance structures of the sigma complex (arenium ion) intermediate formed during the substitution process. When the electrophile attacks the ortho or para positions, one of the resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing sulfonyl group. This is a highly destabilized arrangement. In contrast, attack at the meta position ensures that the positive charge is never placed on the carbon atom bearing the sulfonyl group, resulting in a more stable intermediate. Consequently, the transition state leading to the meta product is lower in energy, and this isomer is formed preferentially. organicchemistrytutor.com

While the para position is generally favored over the ortho position in many EAS reactions due to steric hindrance, the strong deactivating nature of the sulfonyl group makes both positions significantly less reactive than the meta position. masterorganicchemistry.com

Position of Attack Stability of Sigma Complex Intermediate Directing Effect
OrthoDestabilized by positive charge adjacent to SO₂RNot favored
ParaDestabilized by positive charge adjacent to SO₂RNot favored
MetaMore stable, positive charge not adjacent to SO₂RFavored

Nucleophilic Addition and Substitution Pathways at the Sulfonyl Center

The sulfur atom in the sulfonyl group is highly electrophilic due to the presence of two electronegative oxygen atoms. This makes it susceptible to nucleophilic attack. Nucleophilic substitution at a tetracoordinate sulfur atom can proceed through different mechanistic pathways. mdpi.commdpi.com

Generally, these reactions are considered to follow a concerted SN2-type mechanism or a stepwise addition-elimination pathway involving a pentavalent intermediate. mdpi.commdpi.comresearchgate.net In the addition-elimination mechanism, the nucleophile adds to the sulfur atom, forming a trigonal bipyramidal intermediate. mdpi.comnih.gov The leaving group then departs to yield the substitution product. mdpi.com The nature of the nucleophile, substrate, and solvent can influence the preferred pathway. mdpi.com For instance, studies on arenesulfonyl chlorides have shown that the mechanism can be complex and is affected by various factors. mdpi.combeilstein-journals.org The solvolysis of sulfonyl halides is often described as predominantly SN2, although some SN1 character may be present, especially in highly ionizing solvents. beilstein-journals.org

Reactivity and Fragmentation Mechanisms of the 2,2-Dimethoxyethyl Acetal (B89532)

The acetal group is generally stable under neutral and basic conditions but is sensitive to acidic conditions. libretexts.orglibretexts.org

Acid-Catalyzed Transformations Involving Oxonium Ion Intermediates

The hydrolysis of acetals is a well-understood process that proceeds via an acid-catalyzed mechanism. chemistrysteps.comorgoreview.com The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by an acid catalyst. chemistrysteps.compearson.com This protonation converts the methoxy (B1213986) group into a good leaving group (methanol). chemistrysteps.com

The departure of methanol (B129727) is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion intermediate. chemistrysteps.comnih.govresearchgate.net This oxonium ion is a key intermediate in the hydrolysis process. chemistrysteps.comnih.gov Water, acting as a nucleophile, then attacks the electrophilic carbon of the oxonium ion. chemistrysteps.compearson.com Subsequent deprotonation of the resulting intermediate yields a hemiacetal. chemistrysteps.com

The process is then repeated: the second methoxy group is protonated, leaves as methanol, and another oxonium ion is formed. chemistrysteps.com This is then attacked by water, and after deprotonation, the final aldehyde product, (phenylsulfonyl)acetaldehyde, and two molecules of methanol are formed. The formation of the oxonium ion is often the rate-determining step in acetal hydrolysis. researchgate.net The stability of this intermediate can be influenced by the surrounding molecular structure. nih.govacs.org

Step Description Key Intermediate
1Protonation of a methoxy groupProtonated acetal
2Loss of methanolOxonium ion
3Nucleophilic attack by waterProtonated hemiacetal
4DeprotonationHemiacetal
5-8Repeat of steps 1-4 for the second methoxy groupAldehyde

Radical and Photochemical Processes Affecting Acetal Stability

Advanced Mechanistic Studies of Metal-Catalyzed Processes Applied to Sulfonyl Acetals

Aryl sulfones are recognized as versatile substrates in transition metal-catalyzed cross-coupling reactions, where the sulfonyl group can act as a leaving group. nih.govtandfonline.comproquest.com Various transition metals, including nickel, palladium, and iron, have been employed to catalyze these transformations. nih.govproquest.comacs.org

The mechanism of these cross-coupling reactions typically involves the oxidative addition of the C(sp²)–S bond of the aryl sulfone to a low-valent metal center. nih.govacs.org For instance, in a nickel-catalyzed reductive cross-coupling, a Ni(0) species undergoes oxidative addition to the aryl sulfone to form a Ni(II) intermediate. acs.org This is followed by a second oxidative addition with another coupling partner (e.g., an aryl halide) and subsequent reductive elimination to form the new C-C bond and regenerate the active catalyst. acs.org The specific ligands on the metal catalyst can play a crucial role in facilitating these steps. rsc.orgresearchgate.net While the focus is often on the C-S bond cleavage at the aromatic ring, the presence of the sulfonyl acetal moiety could potentially influence the reaction through coordination with the metal catalyst, although specific studies on [(2,2-dimethoxyethyl)sulfonyl]benzene are not detailed. rsc.org

Catalyst System Coupling Partner General Mechanistic Steps
Nickel/Phosphine LigandsArylboronic acids (Suzuki)Oxidative Addition, Transmetalation, Reductive Elimination proquest.com
Iron(III) acetylacetonateAryl Grignard reagents (Kumada)Oxidative Addition, Transmetalation, Reductive Elimination nih.govacs.org
Palladium/SPhosBoron reagentsOxidative Addition, Transmetalation, Reductive Elimination tandfonline.com
Nickel/Nitrogen & Phosphine LigandsAryl bromidesReductive Cross-Coupling via Ni(0)/Ni(I)/Ni(III) cycle acs.org

Theoretical and Computational Approaches to Reaction Pathways and Transition States of [(2,2-Dimethoxyethyl)sulfonyl]benzene

Theoretical and computational chemistry offer powerful tools for elucidating the detailed mechanisms of chemical reactions, providing insights into reaction pathways and the transient structures of transition states that are often difficult to probe experimentally. For [(2,2-dimethoxyethyl)sulfonyl]benzene, a key potential transformation is the thermal or base-catalyzed elimination of methanol to yield phenyl vinyl sulfone. Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions, identifying the most plausible mechanistic routes, and quantifying the energetic barriers associated with them.

One of the principal reaction pathways amenable to computational investigation for [(2,2-dimethoxyethyl)sulfonyl]benzene is the intramolecular elimination (Ei) reaction. This type of reaction proceeds through a cyclic transition state and is a concerted process where bond breaking and bond formation occur simultaneously. Computational models can precisely characterize the geometry of this transition state, which for a sulfone, is anticipated to be a five- or six-membered ring. In the case of [(2,2-dimethoxyethyl)sulfonyl]benzene, a likely pathway involves the abstraction of a proton from the carbon adjacent to the sulfonyl group by one of the methoxy oxygens, leading to the concerted elimination of methanol and the formation of a carbon-carbon double bond.

High-level ab initio calculations and DFT methods are employed to calculate the activation parameters for such reactions. These calculations can predict the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), which are crucial for understanding the reaction kinetics. For instance, a negative activation entropy would be consistent with a highly ordered cyclic transition state, a hallmark of the Ei mechanism. Computational studies on analogous sulfone eliminations have shown that these reactions often have high activation barriers, suggesting that they typically require elevated temperatures to proceed at a significant rate.

Furthermore, computational approaches can explore alternative, stepwise mechanisms, such as those involving the formation of charged intermediates, and compare their energetic feasibility with the concerted pathway. By calculating the energies of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products), a comprehensive reaction profile can be constructed.

Table 1: Calculated Activation Parameters for the Proposed Ei Elimination of Methanol from [(2,2-Dimethoxyethyl)sulfonyl]benzene

Computational Method Activation Enthalpy (ΔH‡) (kcal/mol) Activation Entropy (ΔS‡) (cal/mol·K) Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)
B3LYP/6-311+G(d,p) 45.8 -12.5 49.5
M06-2X/6-311+G(d,p) 43.2 -11.8 46.7
ωB97X-D/6-311+G(d,p) 44.1 -12.1 47.7

Note: The data in this table is hypothetical and serves to illustrate the typical output of a computational study. The values are based on general knowledge of similar sulfone elimination reactions.

Table 2: Key Geometric Parameters of the Calculated Transition State for the Ei Elimination

Parameter Bond/Angle Value (B3LYP/6-311+G(d,p))
Bond Length Cα-H 1.55 Å
Bond Length H···O(methoxy) 1.42 Å
Bond Length Cβ-O(methoxy) 1.89 Å
Bond Length S-Cβ 2.15 Å
Bond Length Cα=Cβ 1.98 Å
Dihedral Angle H-Cα-Cβ-S 15.2°

Note: The data in this table is hypothetical and represents the kind of structural information obtained from a transition state calculation. The values are illustrative.

These theoretical predictions are invaluable for understanding the intrinsic reactivity of [(2,2-dimethoxyethyl)sulfonyl]benzene and for designing experimental conditions to favor specific transformations. The insights gained from such computational studies can guide synthetic strategies and help in the development of novel applications for this and related sulfonyl compounds.

Table of Mentioned Compounds

Compound Name
Benzene, [(2,2-dimethoxyethyl)sulfonyl]-
Phenyl vinyl sulfone

Structure Reactivity Relationships in 2,2 Dimethoxyethyl Sulfonyl Benzene Derivatives

Electronic Effects of the Sulfonyl Moiety on Aromatic Ring Activation/Deactivation

The [(2,2-dimethoxyethyl)sulfonyl] group exerts a significant influence on the reactivity of the benzene (B151609) ring, primarily through its potent electron-withdrawing nature. This effect deactivates the aromatic ring towards electrophilic aromatic substitution, a class of reactions fundamental to benzene chemistry. The deactivating effect of the sulfonyl group can be attributed to two primary electronic phenomena: a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M).

The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the benzene ring through the sigma bond framework, which constitutes the strong -I effect. Furthermore, the sulfonyl group can participate in resonance, withdrawing electron density from the pi-system of the aromatic ring. This delocalization of electrons away from the ring reduces its nucleophilicity, making it less susceptible to attack by electrophiles. researchgate.net

Due to this strong deactivation, electrophilic substitution on [(2,2-dimethoxyethyl)sulfonyl]benzene will be slower compared to benzene itself. The electron-withdrawing nature of the sulfonyl group directs incoming electrophiles primarily to the meta position. This is because the deactivating effect is most pronounced at the ortho and para positions, as can be seen in the resonance structures which place a partial positive charge at these sites, thereby destabilizing the corresponding carbocation intermediates (arenium ions) that would be formed during electrophilic attack. The meta position, while still deactivated, is less destabilized, making it the preferred site of substitution.

Stereochemical Aspects and Conformational Preferences of the Acetal (B89532) Side Chain

The [(2,2-dimethoxyethyl)sulfonyl] side chain introduces notable stereochemical complexity to the molecule. The conformational preferences of this side chain are dictated by a combination of steric and stereoelectronic effects, particularly the gauche and anomeric effects associated with the 1,2-dimethoxyethyl fragment.

The rotational behavior around the C-C bond of the ethyl group is analogous to that of 1,2-dimethoxyethane. In such systems, the gauche conformation, where the two methoxy (B1213986) groups are at a 60° dihedral angle to each other, is unusually stable, often more so than the anti conformation where they are at 180°. wikipedia.orgnih.gov This preference for the gauche arrangement is a well-documented phenomenon known as the gauche effect, which is attributed to stabilizing hyperconjugative interactions between the C-H bonding orbitals and the C-O antibonding orbitals. chemeurope.com

Furthermore, the acetal functionality itself is subject to the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent on a carbon atom adjacent to another heteroatom to favor an axial or gauche orientation over an equatorial or anti one. psu.educhemeurope.com This effect is a result of a stabilizing interaction between the lone pair of one oxygen atom and the antibonding orbital (σ*) of the adjacent C-O bond. rsc.org In the context of the (2,2-dimethoxyethyl) side chain, this effect influences the rotational barriers and the preferred spatial arrangement of the methoxy groups relative to each other and the rest of the molecule.

Quantitative Structure-Reactivity Correlations (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) provide a powerful tool for predicting the reactivity of chemical compounds based on their molecular structure. The Hammett equation is a classic example of a linear free-energy relationship that is widely used in QSRR studies of substituted benzene derivatives. wikipedia.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for a reaction of a substituted benzene, k₀ is the rate constant for the unsubstituted benzene, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions.

The substituent constant, σ, is a measure of the electronic effect of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. The sulfonyl group is known to have a large positive σ value, reflecting its strong electron-withdrawing character. For instance, the methylsulfonyl (CH₃SO₂–) group has σmeta and σpara values of approximately +0.65 and +0.73, respectively, when the substituent effect is primarily inductive and mesomeric. researchgate.net However, for reactions involving direct resonance interaction with a developing positive charge, such as in the ionization of phenols and anilines, the σpara value can be as high as +1.15, indicating enhanced resonance withdrawal. researchgate.net

These Hammett constants can be used to predict the rates of various reactions for derivatives of [(2,2-dimethoxyethyl)sulfonyl]benzene. For example, in an electrophilic aromatic substitution reaction, which typically has a large negative ρ value, the large positive σ value of the sulfonyl group would lead to a significant decrease in the reaction rate compared to benzene.

Substituent Groupσ_metaσ_para
-SO₂CH₃0.650.73
-SO₂CF₃1.001.65
-NO₂0.710.78
-CN0.560.66
-Cl0.370.23
-H0.000.00
-CH₃-0.07-0.17
-OCH₃0.12-0.27

This table presents a selection of Hammett substituent constants for common groups to provide context for the electronic effect of the sulfonyl moiety. The values for -SO₂CH₃ are from reference researchgate.net.

Computational Predictions of Reactivity Descriptors

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful approach to predicting the reactivity of molecules like [(2,2-dimethoxyethyl)sulfonyl]benzene. These methods allow for the calculation of various reactivity descriptors that can provide detailed insights into the electronic structure and predict the sites of chemical reactions. nih.govnih.gov

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability of a molecule to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. For [(2,2-dimethoxyethyl)sulfonyl]benzene, the strong electron-withdrawing sulfonyl group is expected to lower the energy of the HOMO, making the molecule less nucleophilic and thus less reactive towards electrophiles.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For [(2,2-dimethoxyethyl)sulfonyl]benzene, the MEP would show a significant region of positive potential around the sulfonyl group and a depletion of negative potential on the aromatic ring, particularly at the ortho and para positions.

Fukui Functions: These functions are used to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack. By analyzing the Fukui functions, one can quantitatively determine that the meta positions of the benzene ring are the most likely sites for electrophilic attack.

Hirshfeld Charges: The distribution of Hirshfeld charges can also indicate the nucleophilicity of different atoms in the aromatic ring. Studies have shown a strong correlation between the Hirshfeld charge on a particular carbon atom and the activation energy barrier for electrophilic substitution at that site. nih.gov For [(2,2-dimethoxyethyl)sulfonyl]benzene, the meta carbons would be expected to have the least positive (or most negative) Hirshfeld charges compared to the ortho and para carbons.

Computational studies can also be employed to model the transition states of reactions, providing valuable information about reaction mechanisms and activation energies. For electrophilic substitution on [(2,2-dimethoxyethyl)sulfonyl]benzene, DFT calculations can confirm the higher energy of the transition states for ortho and para attack compared to meta attack, thus providing a quantitative basis for the observed regioselectivity. researchgate.net

Derivatization Strategies and Synthetic Applications of 2,2 Dimethoxyethyl Sulfonyl Benzene in Complex Molecular Scaffolds

Utilization as a Key Intermediate in Multicomponent Reaction (MCR) Sequences

While direct multicomponent reactions (MCRs) involving aryl sulfones with acetal (B89532) groups are not extensively documented, the structural features of [(2,2-dimethoxyethyl)sulfonyl]benzene make it a promising candidate for such synthetic strategies. The latent aldehyde functionality within the 2,2-dimethoxyethyl group can be unmasked under acidic conditions, providing a reactive carbonyl compound suitable for a variety of MCRs.

Recent advancements have demonstrated the utility of sulfone-containing molecules in MCRs. For instance, a visible-light-induced multicomponent reaction of arylazo sulfones and alcohols has been developed for the synthesis of sulfonic esters rsc.org. Similarly, a photocatalytic multicomponent reaction of aryldiazo tetrafluoroborate salts, styrene derivatives, and sodium metabisulfite has been employed to produce alkyl sulfones rsc.org. These examples highlight the potential for incorporating sulfonyl-containing fragments into complex molecules through convergent, one-pot procedures.

The application of [(2,2-dimethoxyethyl)sulfonyl]benzene in MCRs would likely involve an initial hydrolysis of the acetal to generate the corresponding aldehyde. This aldehyde could then participate in well-established MCRs, such as the Passerini or Ugi reactions, to introduce diversity and build molecular complexity. For example, the in situ generated aldehyde could react with an amine and an isocyanide in a Ugi-type reaction to form α-acylamino carboxamide derivatives, with the phenylsulfonyl group providing a handle for further functionalization.

Functional Group Interconversions at the Sulfonyl Position

The sulfonyl group in [(2,2-dimethoxyethyl)sulfonyl]benzene is a robust and versatile functional handle that can be transformed into a variety of other sulfur-containing moieties, significantly expanding the synthetic utility of this compound.

The reduction of the sulfonyl group to a sulfide (B99878) or thioether represents a valuable transformation, as these functional groups are prevalent in many biologically active molecules and can serve as intermediates for further synthetic manipulations. Reductive desulfonylation methods typically involve the cleavage of one of the carbon-sulfur bonds wikipedia.org.

A variety of reducing agents can be employed for this transformation, including active metals such as sodium amalgam, aluminum amalgam, magnesium, and samarium(II) iodide wikipedia.org. Tin hydrides, like tributyltin hydride, are also effective for the reduction of certain sulfones wikipedia.org. Furthermore, transition metal complexes, often in combination with a reducing agent, can catalyze the reductive cleavage of the sulfonyl group wikipedia.org. For instance, palladium-based catalysts have been shown to be effective in desulfonylation reactions wikipedia.org.

An alternative approach involves the use of neutral organic super-electron-donor (S.E.D.) reagents, which can achieve the reductive cleavage of sulfones under milder conditions compared to traditional metal-based reductants strath.ac.uk. The choice of reducing agent and reaction conditions can influence the outcome of the reaction, allowing for selective cleavage of the sulfonyl group.

The conversion of the sulfonyl group into sulfonamides and sulfonic acids provides access to important classes of compounds with diverse applications in medicinal chemistry and materials science.

Sulfonamides are typically synthesized from sulfonyl chlorides, which can be prepared from the corresponding sulfonic acids. A common route to aryl sulfonamides involves the reaction of an amine with an aryl sulfonyl chloride rsc.orgmit.edu. In the context of [(2,2-dimethoxyethyl)sulfonyl]benzene, this would first require conversion to the corresponding sulfonic acid and then to the sulfonyl chloride. Alternatively, palladium-catalyzed methods have been developed for the synthesis of aryl sulfonamides from arylboronic acids, which could be a potential route starting from a boronic acid derivative of the title compound mit.edu.

Sulfonic acid derivatives can be accessed through various methods. Aryl sulfonic acids are often produced through the sulfonation of aromatic compounds wikipedia.org. While direct sulfonation would not be the primary route from [(2,2-dimethoxyethyl)sulfonyl]benzene, it is a fundamental method for introducing the sulfonic acid group onto an aromatic ring. More relevant to the derivatization of the title compound, recent research has shown that aromatic sulfones can be spontaneously oxidized to sulfonic acids in microdroplets under ambient conditions without the need for additional reagents researchgate.netnih.govacs.org. This method, which is believed to involve a water radical cation as the oxidant, could offer a green and efficient way to convert [(2,2-dimethoxyethyl)sulfonyl]benzene to its corresponding sulfonic acid researchgate.netnih.govacs.org. Another approach involves reacting a molten aryl sulfone with sulfur trioxide under anhydrous conditions google.com.

Chemical Manipulations of the 2,2-Dimethoxyethyl Acetal for Diversification

The 2,2-dimethoxyethyl acetal group in [(2,2-dimethoxyethyl)sulfonyl]benzene serves as a masked aldehyde, providing a valuable site for chemical diversification through deprotection and subsequent reactions of the resulting carbonyl group.

The acetal group can be selectively hydrolyzed under acidic conditions to reveal the corresponding aldehyde. This deprotection is often achieved using a catalytic amount of a Brønsted or Lewis acid in the presence of water total-synthesis.comorganic-chemistry.org. The stability of acetals in neutral to strongly basic media makes them excellent protecting groups for carbonyl functionalities while other parts of the molecule are being modified libretexts.orglibretexts.org.

Once the aldehyde is unmasked, it can undergo a wide array of classic carbonyl reactions. These include, but are not limited to:

Oxidation to the corresponding carboxylic acid.

Reduction to the primary alcohol.

Nucleophilic addition reactions , such as the Grignard reaction to form secondary alcohols.

Wittig reaction to form alkenes.

Reductive amination to form amines.

This versatility allows for the introduction of a wide range of functional groups and the extension of the carbon skeleton, making the acetal a key strategic element for molecular diversification.

The aldehyde generated from the hydrolysis of the acetal is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. The aldehyde can participate in a variety of cyclization and condensation reactions with nitrogen-containing nucleophiles.

For example, the reaction of the aldehyde with amines can lead to the formation of imines, which can then undergo further reactions to form heterocycles. Multicomponent reactions involving aldehydes, amines, and other reactants are powerful tools for the rapid construction of complex heterocyclic systems mdpi.comnih.gov.

Specific examples of heterocycles that can be synthesized from aldehydes include:

Pyridines : Can be synthesized through reactions of aldehydes with amines and other building blocks nih.govmdpi.com.

Pyrazoles and Imidazoles : These can be formed through the reaction of aldehydes with hydrazines and amidines, respectively nih.gov.

Pyrroles : Can be synthesized via cascade condensation/intramolecular cyclization reactions of aldehydes with α-amino acid esters nih.gov.

The diverse reactivity of the aldehyde derived from [(2,2-dimethoxyethyl)sulfonyl]benzene provides a gateway to a vast chemical space of nitrogen-containing heterocyclic compounds.

Application of Sulfonyl Moieties as Reversible Protecting or Directing Groups in Aromatic Chemistry

The ability to temporarily block a reactive position on an aromatic ring to guide subsequent chemical transformations to a specific location is a powerful strategy in organic synthesis. The sulfonyl group, particularly in the form of a sulfonic acid (-SO₃H), can be effectively employed as a reversible directing group to control the regioselectivity of electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comopenochem.orgwikipedia.org This approach is especially valuable for the synthesis of ortho-substituted aromatic compounds, which are often challenging to obtain as the major product due to steric hindrance favoring para-substitution. masterorganicchemistry.com

The underlying principle of this strategy lies in the reversible nature of aromatic sulfonation. openochem.orglibretexts.org An aromatic ring can be sulfonated, typically using fuming sulfuric acid, to introduce a sulfonic acid group. This group, being bulky and electron-withdrawing, directs subsequent electrophiles to other available positions on the ring. masterorganicchemistry.comyoutube.com Once the desired substitution has been achieved, the sulfonic acid group can be removed through desulfonation, which is typically accomplished by heating in the presence of a dilute aqueous acid. openochem.orglibretexts.orgyoutube.com

While the direct subject of this article, "Benzene, [(2,2-dimethoxyethyl)sulfonyl]-", is a specific and less commonly cited derivative, the principles of using a sulfonyl moiety as a directing group are broadly applicable. The [(2,2-dimethoxyethyl)sulfonyl] group, an analogue of the more commonly used sulfonic acid, offers potential for similar applications in directing aromatic substitutions. The presence of the dimethoxyethyl group could influence the solubility and reactivity of the molecule, potentially offering advantages in specific synthetic contexts.

General Strategy for Ortho-Substitution using a Sulfonyl Blocking Group:

The general sequence for utilizing a sulfonyl group as a directing group for ortho-substitution can be summarized in the following steps:

Sulfonation (Blocking): The para-position of a substituted benzene (B151609) is blocked by the introduction of a sulfonic acid group. This is typically achieved by reacting the aromatic compound with a sulfonating agent like fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.comyoutube.com

Electrophilic Aromatic Substitution: With the para-position occupied, the desired electrophile is introduced, which then substitutes at one of the available ortho-positions. masterorganicchemistry.com

Desulfonation (Deblocking): The sulfonic acid group is removed, yielding the ortho-substituted product as the major isomer. This is achieved by heating the compound in the presence of dilute acid. openochem.orglibretexts.orgyoutube.com

This strategy has been successfully applied to the synthesis of various ortho-substituted aromatic compounds, including phenols, anilines, and halogenated aromatics. masterorganicchemistry.com

Detailed Research Findings:

Step Substrate Reagents and Conditions Product Yield Reference
Sulfonation TolueneFuming H₂SO₄, 0 °Cp-Toluenesulfonic acidHigh masterorganicchemistry.comyoutube.com
Nitration p-Toluenesulfonic acidHNO₃, H₂SO₄4-Methyl-2-nitrobenzenesulfonic acidGood masterorganicchemistry.com
Desulfonation 4-Methyl-2-nitrobenzenesulfonic acidDilute H₂SO₄, heato-NitrotolueneHigh masterorganicchemistry.comyoutube.com
Sulfonation AnisoleFuming H₂SO₄p-Methoxybenzenesulfonic acidHigh masterorganicchemistry.com
Bromination p-Methoxybenzenesulfonic acidBr₂, FeBr₃4-Methoxy-2-bromobenzenesulfonic acidGood masterorganicchemistry.com
Desulfonation 4-Methoxy-2-bromobenzenesulfonic acidDilute H₂SO₄, heato-BromoanisoleHigh masterorganicchemistry.com

This table is illustrative and based on general knowledge of sulfonation/desulfonation reactions as a directing group strategy. Specific yields can vary depending on the substrate and precise reaction conditions.

The reversibility of the sulfonation reaction is a key factor in its utility as a directing group. openochem.orglibretexts.org The equilibrium between sulfonation and desulfonation can be controlled by the reaction conditions. Concentrated sulfuric acid or oleum favors sulfonation, while dilute aqueous acid and heat drive the equilibrium towards desulfonation. wikipedia.orgyoutube.com

The [(2,2-dimethoxyethyl)sulfonyl] group in "Benzene, [(2,2-dimethoxyethyl)sulfonyl]-" contains an acetal functionality. Acetal groups are generally stable under neutral and basic conditions but are labile to acidic conditions. This chemical property would need to be carefully considered when employing this specific compound in a synthetic sequence that involves acidic desulfonation steps. The conditions required to remove the sulfonyl group might also cleave the acetal, leading to the formation of an aldehyde. This could be a desirable transformation if the aldehyde is a target functionality, or an undesirable side reaction if the acetal needs to be preserved. Further research into the stability of the [(2,2-dimethoxyethyl)sulfonyl] group under various desulfonation conditions would be necessary to fully exploit its potential as a removable directing group.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural assignment of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial relationships of atoms within Benzene (B151609), [(2,2-dimethoxyethyl)sulfonyl]- can be determined.

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the (2,2-dimethoxyethyl)sulfonyl side chain. The aromatic protons typically appear in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the benzene ring current and the electron-withdrawing sulfonyl group. These protons would likely present as a complex multiplet. The protons of the methylene (B1212753) group adjacent to the sulfonyl group (-SO₂-CH₂-) are expected to resonate at a lower field than typical methylene protons due to the strong deshielding effect of the sulfonyl group. The methoxy (B1213986) protons (-OCH₃) would appear as a sharp singlet in the upfield region, typically around δ 3.3-3.5 ppm. The methine proton (-CH(OCH₃)₂) would likely appear as a triplet.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the phenyl ring would show signals in the typical aromatic region (δ 120-140 ppm). The carbon attached to the sulfonyl group would be the most downfield among the aromatic signals due to the strong electron-withdrawing nature of the SO₂ group. The methylene carbon adjacent to the sulfonyl group would be significantly deshielded. The methine carbon of the acetal (B89532) group is also expected to be in the downfield region, while the methoxy carbons would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho)~7.9~127
Phenyl-H (meta)~7.6~129
Phenyl-H (para)~7.7~134
-SO₂-CH₂-~3.5~60
-CH(OCH₃)₂~4.8~102
-OCH₃~3.4~55

Note: The predicted chemical shifts are based on the analysis of similar sulfone compounds and may vary slightly from experimental values.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms, confirming the proposed structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons of the -SO₂-CH₂- group and the methine proton of the acetal.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the signal for the -SO₂-CH₂- protons would show a cross-peak with the signal for the -SO₂-CH₂- carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule. For example, correlations would be expected between the protons of the methylene group (-SO₂-CH₂-) and the ipso-carbon of the phenyl ring, as well as the methine carbon of the acetal group.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion of Benzene, [(2,2-dimethoxyethyl)sulfonyl]-, allowing for the determination of its elemental formula (C₉H₁₂O₄S).

The electron ionization (EI) mass spectrum would likely show a molecular ion peak [M]⁺. The fragmentation pattern would be characteristic of a phenyl sulfone derivative. Common fragmentation pathways for such compounds include the cleavage of the C-S and S-O bonds. Key fragments would likely include the phenylsulfonyl cation ([C₆H₅SO₂]⁺), the phenyl cation ([C₆H₅]⁺), and fragments arising from the loss of the dimethoxyethyl group. The loss of SO₂ (64 Da) from the molecular ion is also a common fragmentation pathway for aromatic sulfones chemicalbook.com.

Interactive Data Table: Predicted Key Mass Fragments

m/z Predicted Fragment Ion
216[M]⁺ (Molecular Ion)
141[C₆H₅SO₂]⁺
77[C₆H₅]⁺
75[CH(OCH₃)₂]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- would be dominated by strong absorption bands characteristic of the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively researchgate.net. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the benzene ring, and C-O stretching vibrations for the methoxy groups.

Raman Spectroscopy: Raman spectroscopy would also show characteristic bands for the sulfonyl group and the aromatic ring. The symmetric S=O stretch is often strong in the Raman spectrum. Aromatic ring vibrations, such as the ring breathing mode, would also be prominent.

Interactive Data Table: Predicted Vibrational Frequencies

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
S=O (asymmetric stretch)1350-1300 (strong)Weak
S=O (symmetric stretch)1160-1120 (strong)Strong
Aromatic C-H stretch3100-3000 (medium)Medium
Aliphatic C-H stretch3000-2850 (medium)Medium
Aromatic C=C stretch1600-1450 (medium)Strong
C-O stretch1150-1050 (strong)Medium

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Should Benzene, [(2,2-dimethoxyethyl)sulfonyl]- be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction analysis would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would confirm the connectivity established by NMR and provide insights into the molecule's conformation in the solid state, as well as any intermolecular interactions such as hydrogen bonding or π-stacking that might be present in the crystal packing. While no specific X-ray diffraction data for this compound is publicly available, analysis of similar sulfone structures reveals common packing motifs and conformational preferences mdpi.comnih.gov.

Computational and Theoretical Chemistry Studies of Molecular Properties and Interactions

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to determining the electronic and energetic properties of a molecule from first principles. These methods provide a detailed picture of electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like Benzene (B151609), [(2,2-dimethoxyethyl)sulfonyl]-. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the energy of the system.

These calculations typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) that appropriately describe the electronic structure of the molecule. For Benzene, [(2,2-dimethoxyethyl)sulfonyl]-, DFT can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides valuable energetic information, including the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Ground State Geometric Parameters for Benzene, [(2,2-dimethoxyethyl)sulfonyl]- using DFT

ParameterPredicted Value
C-S Bond Length (Sulfonyl-Aryl)1.77 Å
S-O Bond Length (Sulfonyl)1.45 Å
C-S-C Bond Angle104.5°
O-S-O Bond Angle119.8°

Note: The values in this table are illustrative and would be derived from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. For a flexible molecule like Benzene, [(2,2-dimethoxyethyl)sulfonyl]-, which has several rotatable bonds in its (2,2-dimethoxyethyl)sulfonyl side chain, MD simulations can map out its conformational landscape.

By simulating the motion of the molecule in a given environment (e.g., in a vacuum or in a specific solvent), MD can identify the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule behaves in solution, as interactions with solvent molecules can significantly influence its preferred shape. Solvation effects, such as the formation of hydrogen bonds or van der Waals interactions, can be explicitly modeled to predict how the molecule will behave in different chemical environments.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are invaluable for predicting and interpreting spectroscopic data. For Benzene, [(2,2-dimethoxyethyl)sulfonyl]-, theoretical calculations can predict key spectroscopic signatures:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. This allows for the assignment of specific peaks in an experimental spectrum to particular vibrational modes of the molecule, such as the characteristic symmetric and asymmetric stretches of the sulfonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule, aiding in the interpretation of experimental NMR spectra.

Furthermore, these computational models can be used to study intermolecular interactions, such as how Benzene, [(2,2-dimethoxyethyl)sulfonyl]- might interact with other molecules. This is particularly important for understanding its potential role in larger molecular systems or materials.

Reactivity Predictions and Computational Design of Novel Derivatives

Computational chemistry can also be a predictive tool for chemical reactivity. By analyzing the electronic structure, particularly the distribution of the HOMO and LUMO, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. The molecular electrostatic potential (MEP) map can further highlight electron-rich and electron-poor regions, providing a visual guide to reactivity.

This predictive power extends to the computational design of novel derivatives. By systematically modifying the structure of Benzene, [(2,2-dimethoxyethyl)sulfonyl]- in silico—for instance, by changing substituents on the benzene ring—it is possible to computationally screen for new compounds with desired properties, such as enhanced stability or specific reactivity, before undertaking their synthesis in the laboratory. This rational design approach can significantly accelerate the discovery of new functional molecules.

Development of Analytical Methodologies for Quality Control and Reaction Monitoring

Chromatographic Method Development for Separation and Quantification

Chromatographic techniques are paramount for the detailed analysis of "Benzene, [(2,2-dimethoxyethyl)sulfonyl]-", enabling the separation of the main compound from impurities, starting materials, and by-products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct and crucial roles in its analytical workflow.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "Benzene, [(2,2-dimethoxyethyl)sulfonyl]-". A simple, reliable, and sensitive reverse-phase HPLC (RP-HPLC) method can be developed for the quantitative determination of this compound and its related organic impurities.

Method development would typically involve optimizing several parameters to achieve good resolution and peak shape. A C8 or C18 column is often suitable for the separation of aromatic sulfonyl compounds. The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier like methanol (B129727) or acetonitrile. A gradient elution program may be employed to ensure the timely elution of all components with varying polarities. UV detection is commonly used, with the detection wavelength selected based on the UV absorbance maximum of "Benzene, [(2,2-dimethoxyethyl)sulfonyl]-".

A typical HPLC method for a related compound, 4-amino benzene (B151609) sulphonamide, was developed using a YMC-Triart C8 column (250×4.6 mm, 5μ) with a gradient mobile phase and a flow rate of 1.0 mL/min, demonstrating the applicability of such systems. wu.ac.th

Table 1: Illustrative HPLC Method Parameters for "Benzene, [(2,2-dimethoxyethyl)sulfonyl]-" Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Phosphate Buffer (pH 3.0) B: Methanol
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Injection Volume 10 µL
Column Temperature 25°C
Run Time 40 minutes

This table presents a hypothetical but typical set of starting conditions for method development.

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of "Benzene, [(2,2-dimethoxyethyl)sulfonyl]-", GC is particularly useful for monitoring the presence of volatile starting materials, solvents, or low molecular weight by-products. It can also be employed to track the progress of the synthesis reaction by measuring the consumption of reactants and the formation of the product over time, provided the compound exhibits sufficient thermal stability and volatility for GC analysis.

The development of a GC method would involve the selection of an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase. The injector and detector temperatures, as well as the oven temperature program, would be optimized to ensure efficient separation and detection of the target analytes. A flame ionization detector (FID) is commonly used for the quantification of organic compounds.

Spectrophotometric Assays for Quantitative Determination

Spectrophotometric methods offer a simpler and often more rapid alternative for the quantitative determination of "Benzene, [(2,2-dimethoxyethyl)sulfonyl]-", particularly in quality control settings where a high throughput of samples is required. These methods are typically based on the reaction of the analyte with a chromogenic reagent to produce a colored product, the absorbance of which is measured at a specific wavelength.

For sulfonyl compounds, a common approach involves a diazotization-coupling reaction. While "Benzene, [(2,2-dimethoxyethyl)sulfonyl]-" does not have a primary aromatic amine group for direct diazotization, derivatization strategies could be employed, or methods could be based on the reactivity of the sulfonyl group or other functional groups within the molecule. For instance, a method for sulfonamides involves diazotization and coupling with 8-hydroxyquinoline to yield a colored product with an absorption maximum around 500 nm. nih.govsemanticscholar.org Another approach for sulfanilic acid involves reaction with potassium 1,2-naphthoquinone-4-sulphonate. cdnsciencepub.com

The development of such an assay would require the optimization of reaction conditions, including reagent concentrations, pH, temperature, and reaction time, to ensure the formation of a stable and intensely colored product. The method would then be calibrated using standards of known concentration to establish a linear relationship between absorbance and concentration, following Beer's law. nih.gov

Table 2: Example Performance Characteristics of a Spectrophotometric Method for a Sulfonamide

ParameterValue
λmax 473 nm
Beer's Law Limit 1-10 µg/mL
Molar Absorptivity 2.1 x 10⁴ L mol⁻¹ cm⁻¹
Correlation Coefficient 0.9997
Limit of Detection (LOD) 0.087 µg/mL

This data is for sulfamethoxazole and serves as an illustrative example of typical performance. researchgate.net

Validation of Analytical Methods for Specificity, Accuracy, and Precision

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. nih.gov According to ICH guidelines, key validation parameters include specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated by the separation of the main peak from other components in a chromatogram.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. Recoveries in the range of 85-115% are often considered acceptable. wu.ac.th

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). RSD values between 0.1% and 0.5% for intraday precision indicate a highly precise method. nih.gov

Table 3: Representative Validation Data for an HPLC Method

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (Correlation Coefficient) ≥ 0.9990.999
Accuracy (Recovery %) 85.0 - 115.0%98.5 - 101.2%
Precision (RSD %) ≤ 2.0%< 1.0%
LOD Signal-to-Noise ≥ 3:10.05 µg/mL
LOQ Signal-to-Noise ≥ 10:10.15 µg/mL

This table presents typical acceptance criteria and plausible results for a validated HPLC method.

Challenges and Solutions in the Analytical Characterization of Reactive Intermediates

The synthesis of "Benzene, [(2,2-dimethoxyethyl)sulfonyl]-" may involve reactive intermediates that are inherently unstable and short-lived. The analytical characterization of these species presents significant challenges. Their transient nature makes direct analysis difficult, and they may degrade or react further during sample preparation and analysis.

Challenges:

Instability: Reactive intermediates can degrade quickly under ambient conditions or upon exposure to the analytical system (e.g., heat in a GC injector).

Heterogeneity: The reaction mixture can be complex, containing the starting materials, product, intermediates, and various by-products, making it difficult to isolate and identify the intermediate. nih.govnih.gov

Low Concentration: Intermediates are often present at very low concentrations, requiring highly sensitive analytical techniques for their detection.

Solutions:

In-situ Monitoring: Techniques such as process analytical technology (PAT), including in-situ FTIR or Raman spectroscopy, can be used to monitor the formation and consumption of intermediates in real-time without the need for sample extraction.

Derivatization: The reactive intermediate can be "trapped" by reacting it with a derivatizing agent to form a more stable compound that can be readily analyzed by conventional techniques like HPLC or GC-MS.

Hyphenated Techniques: The use of liquid chromatography-mass spectrometry (LC-MS) provides a powerful tool for the separation and identification of unknown components in a reaction mixture, offering both chromatographic separation and mass spectral data for structural elucidation. researchgate.net

By employing these advanced analytical strategies, a more complete understanding of the reaction mechanism can be achieved, leading to better process control and improved product quality.

Historical Development and Future Perspectives in 2,2 Dimethoxyethyl Sulfonyl Benzene Research

Key Historical Milestones in Aromatic Sulfone Chemistry

Aromatic sulfones, characterized by a sulfonyl group attached to two aryl groups or an aryl and an alkyl group, have been a subject of chemical investigation for over a century. wikipedia.orgbritannica.com Their chemistry is rich and varied, with applications ranging from medicinal chemistry to polymer science. wikipedia.orgthieme-connect.comiomcworld.com

Key historical developments that provide a foundation for understanding compounds like [(2,2-dimethoxyethyl)sulfonyl]benzene include:

Early Synthesis and Characterization: The first preparations of aromatic sulfones date back to the 19th century. thieme-connect.com These early methods often involved harsh reaction conditions. One of the foundational methods for their synthesis is the oxidation of the corresponding sulfides or sulfoxides. wikipedia.orgthieme-connect.com Another classical approach is the Friedel-Crafts-type sulfonylation of arenes. thieme-connect.com

The Ramberg–Bäcklund Reaction: This reaction, discovered in the early 20th century, is a significant transformation of α-halo sulfones and has been a cornerstone in the synthetic utility of sulfone chemistry. wikipedia.org

The Julia Olefination: Developed in the 1970s, the Julia olefination and its modifications utilize phenyl sulfones to create alkenes, highlighting the importance of sulfones as versatile intermediates in organic synthesis. thieme-connect.com

Medicinal Chemistry Applications: The discovery of the antibacterial properties of dapsone (B1669823) and other diaryl sulfones marked a significant milestone, spurring further interest in the synthesis of diverse sulfone-containing molecules for therapeutic applications. thieme-connect.combritannica.com

Polymer Science: The development of high-performance polymers such as polysulfones demonstrated the utility of the sulfone functional group in materials science, owing to its thermal and oxidative stability. wikipedia.orgbritannica.com

These milestones have collectively established a robust understanding of the synthesis, reactivity, and utility of aromatic sulfones, providing the essential chemical principles that would be applied to more complex structures like [(2,2-dimethoxyethyl)sulfonyl]benzene.

Evolution of Synthetic Strategies for Acetal-Functionalized Aromatic Systems

Historically, the synthesis of acetals was achieved through acid-catalyzed reactions of aldehydes or ketones with alcohols, often requiring the removal of water to drive the equilibrium. wikipedia.org Over time, a variety of more sophisticated and milder methods have been developed.

Table 1: Evolution of Acetal (B89532) Synthesis Methodologies

Era Catalyst/Reagent Key Features
Early 20th Century Strong mineral acids (e.g., H₂SO₄, HCl) Harsh conditions, not suitable for sensitive substrates. researchgate.net
Mid-20th Century p-Toluenesulfonic acid Milder than mineral acids, but still requires heating and water removal. researchgate.net
Late 20th Century Lewis acids (e.g., ZrCl₄), Solid-supported catalysts Increased chemoselectivity and milder reaction conditions. organic-chemistry.org

Recent advancements have focused on green and catalytic methods, utilizing heterogeneous catalysts that are easily separable and reusable. ymerdigital.com The development of chemoselective methods allows for the protection of aldehydes in the presence of ketones, which is a significant advantage in the synthesis of complex molecules. organic-chemistry.org These modern techniques are essential for the efficient synthesis of acetal-functionalized aromatic compounds, including the precursors to [(2,2-dimethoxyethyl)sulfonyl]benzene.

Current Research Frontiers and Unexplored Reactivity Patterns

Current research in the field of aromatic sulfones is focused on the development of novel, more sustainable synthetic methods and the exploration of new applications. nih.gov For a molecule like [(2,2-dimethoxyethyl)sulfonyl]benzene, several research frontiers can be envisioned:

Late-Stage Functionalization: A key area of modern organic synthesis is the ability to modify complex molecules at a late stage. Research into the selective C-H functionalization of the aromatic ring of [(2,2-dimethoxyethyl)sulfonyl]benzene could lead to a rapid diversification of its structure.

Novel Deprotection/Transformation Strategies: The acetal group is typically cleaved under acidic conditions to reveal the aldehyde. Exploring novel, orthogonal deprotection strategies, perhaps triggered by light or specific enzymes, would enhance the synthetic utility of this protecting group. Furthermore, direct transformation of the acetal into other functional groups without deprotection is an area of growing interest.

Asymmetric Catalysis: For chiral derivatives of [(2,2-dimethoxyethyl)sulfonyl]benzene, the development of asymmetric synthetic routes would be a significant advancement, particularly for applications in medicinal chemistry.

Sulfone-Mediated Transformations: The sulfonyl group can act as a leaving group or an activating group for various transformations. thieme-connect.com Unexplored reactivity patterns could involve novel cyclization reactions where the sulfonyl group participates or directs the stereochemical outcome.

Potential for Integration with Emerging Technologies in Organic Synthesis

The future of research into [(2,2-dimethoxyethyl)sulfonyl]benzene and related compounds will likely be shaped by the integration of emerging technologies that are revolutionizing organic synthesis. solubilityofthings.comacs.orgacs.org

Table 2: Emerging Technologies and Their Potential Impact

Technology Potential Application in [(2,2-Dimethoxyethyl)sulfonyl]benzene Research
Flow Chemistry Enables safer and more efficient synthesis, particularly for reactions involving hazardous reagents or unstable intermediates. Could be used to optimize the oxidation of a sulfide (B99878) precursor or the sulfonylation step. acs.org
Photoredox Catalysis Offers mild conditions for a variety of transformations, including C-H functionalization and cross-coupling reactions. Could be used to introduce new substituents on the aromatic ring. acs.orgcas.org
Biocatalysis The use of enzymes could allow for highly selective and environmentally friendly synthetic steps, such as asymmetric reduction of a precursor ketone or selective hydrolysis of the acetal. solubilityofthings.comacs.org
Machine Learning and AI Can be used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes, accelerating the discovery of new derivatives and applications. solubilityofthings.com

| Electrosynthesis | Provides a reagent-free method for oxidation and reduction reactions, which could be applied to the synthesis of the sulfone from a sulfide precursor in a more sustainable manner. acs.org |

The integration of these technologies will not only lead to more efficient and sustainable methods for the synthesis of [(2,2-dimethoxyethyl)sulfonyl]benzene but will also open up new avenues for exploring its reactivity and potential applications in various fields of chemistry. cas.orggcande.org

Patent Landscape and Academic Innovations in Sulfonyl Acetal Chemistry

Review of Patented Synthetic Routes and Industrial Applications of Related Compounds

The synthesis of sulfonyl acetals and related compounds is not typically a single, direct reaction but rather a convergent process involving the formation of the sulfonyl group and the acetal (B89532) moiety. Patent literature reflects a variety of strategies that can be adapted for structures like "Benzene, [(2,2-dimethoxyethyl)sulfonyl]-".

One common patented approach involves the reaction of a sulfonyl chloride with a suitable nucleophile. For instance, benzenesulfonyl chloride can be reacted with an alcohol in the presence of a base to form a sulfonate ester. thieme-connect.com While not a direct route to a carbon-sulfur bond, this highlights a fundamental transformation in sulfonyl chemistry. A more direct method involves the oxidation of thiols or disulfides to generate sulfonyl chlorides, which are then reacted with other reagents. researchgate.net Patented methods often focus on achieving this oxidation under mild and efficient conditions, for example, using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). researchgate.net

Another significant area in patent literature is the synthesis of the acetal portion. Conventional methods involve the reaction of an aldehyde with an alcohol in the presence of an acid catalyst, often with the removal of water to drive the reaction to completion. googleapis.com Patents in this area often claim improvements, such as the use of specific catalysts like solid acid resins to simplify purification or conducting the reaction in a sealed, pressurized environment to improve yields, especially with low-boiling-point alcohols. googleapis.comgoogle.com

The industrial applications of sulfonyl-containing compounds are vast and well-documented in intellectual property. They are foundational building blocks in the pharmaceutical, agrochemical, and materials science sectors. thieme-connect.comnbinno.comnbinno.com In the agrochemical industry, sulfonyl groups are integral to many herbicides and pesticides, enhancing their biological activity and stability. nbinno.com Similarly, in medicinal chemistry, the sulfonamide group is a key feature in numerous commercial drugs, including antibiotics and treatments for a range of diseases. thieme-connect.com While sulfonyl acetals themselves are often intermediates, their derivatives find use as:

Pharmaceuticals: The sulfonyl group can act as a bioisostere for other functional groups and can improve a drug molecule's metabolic stability and binding affinity to its target. thieme-connect.com

Agrochemicals: Used in the synthesis of active ingredients that offer enhanced efficacy and crop safety. nbinno.comnbinno.com

Specialty Chemicals: Serve as precursors for dyes, pigments, and surfactants. nbinno.com

Analysis of Patent Claims Regarding Sulfonyl Acetals as Key Chemical Intermediates

A detailed analysis of patent claims reveals that sulfonyl acetals are frequently claimed not as final products, but as crucial intermediates in multi-step synthetic sequences. This underscores their value as versatile building blocks that enable the construction of more complex molecular architectures.

For example, a patent might claim "A process for the preparation of compound X, comprising the step of reacting a sulfonyl acetal of formula Y with reagent Z." In this context, the sulfonyl acetal (formula Y) is a protected aldehyde. The acetal group masks the reactive aldehyde functionality while other chemical transformations are carried out on different parts of the molecule. This protective group strategy is a cornerstone of complex organic synthesis. The phenylsulfonylethylidene (PSE) acetal, for instance, has been patented as a novel protective group in carbohydrate chemistry, demonstrating compatibility with various reaction conditions before its cleavage is required. researchgate.net

Patent claims often specify the use of these intermediates in the synthesis of pharmacologically active compounds. A common theme is the use of a sulfonyl-containing fragment to build a part of a larger molecule that will ultimately become a drug candidate. For example, a patent for sulfonamide intermediates might describe a process where a cyclic alcohol is N-alkylated and then oxidized to a ketone, which is a precursor to the final active ingredient. google.com The initial sulfonyl-containing starting material is thus a key intermediate in this patented process.

The claims highlight the utility of the sulfonyl group in directing reactions or adding specific properties. The strong electron-withdrawing nature of the sulfonyl group can activate adjacent positions for nucleophilic attack or participate in cycloaddition reactions, making these intermediates valuable for forming new carbon-carbon or carbon-heteroatom bonds. thieme-connect.com

Innovation Trends in Process Chemistry and Scale-Up Documented in Intellectual Property

Intellectual property filings clearly illustrate the chemical industry's continuous effort to refine and improve the synthesis of sulfonyl compounds, focusing on efficiency, safety, cost-effectiveness, and environmental sustainability ("green chemistry").

One major trend is the development of novel catalytic systems. Recent patents and publications describe advanced catalytic methods for arylsulfonylation that avoid harsh reagents. rmit.edu.vnacs.org This includes direct arylsulfonylation through C-H activation and multicomponent reactions using sulfur dioxide surrogates, which are safer and easier to handle. rmit.edu.vnacs.org The use of transition metal catalysts (e.g., copper, palladium) allows for reactions to proceed under milder conditions with greater selectivity, which is a significant advantage for industrial-scale production. thieme-connect.commdpi.com

Another key innovation trend is the shift towards continuous flow chemistry for the synthesis of sulfonyl intermediates, particularly sulfonyl chlorides. researchgate.netmdpi.com Traditional batch processing can be hazardous, especially when using highly reactive reagents like chlorosulfonic acid. mdpi.com Patents and process chemistry literature describe automated continuous flow systems that offer superior temperature control, improved safety by minimizing the volume of hazardous material at any given time, and enhanced consistency and yield. mdpi.com These systems often employ multiple continuous stirred-tank reactors (CSTRs) and may incorporate automated process controls for robust, scalable production. mdpi.com

Furthermore, there is a clear trend towards "late-stage functionalization." This involves introducing the sulfonyl group or modifying it late in a synthetic sequence. This approach is highly valuable in drug discovery, as it allows for the rapid creation of a diverse library of related compounds from a common, complex intermediate. A patented method for converting primary sulfonamides into sulfonyl chlorides under mild conditions using a pyrylium (B1242799) reagent (Pyry-BF4) exemplifies this trend, enabling the diversification of complex molecules that would be difficult to modify using traditional, harsher methods. nih.gov

Finally, electrosynthesis is emerging as a green and efficient tool. The use of electrochemical methods for applying sulfonyl hydrazides as radical precursors represents a novel approach to forming C-S, C-C, and C-N bonds, often avoiding the need for harsh chemical oxidants. researchgate.netelectrosynthesis.com

Q & A

Basic: What are the common synthetic routes for preparing Benzene, [(2,2-dimethoxyethyl)sulfonyl]-?

The synthesis typically involves sulfonylation of a benzene derivative using a sulfonyl chloride precursor. A key intermediate is the reaction of 2,2-dimethoxyethyl sulfonyl chloride with benzene or substituted benzene under Friedel-Crafts or nucleophilic aromatic substitution conditions. For example:

  • Reagents : 2,2-Dimethoxyethyl sulfonyl chloride, benzene derivatives, Lewis acids (e.g., AlCl₃), or bases (e.g., triethylamine).
  • Conditions : Anhydrous solvents (e.g., dichloromethane or THF), reflux (40–80°C), and inert atmosphere .
  • Workup : Purification via column chromatography or recrystallization. Yield optimization depends on stoichiometry and reaction time .

Advanced: How can regioselectivity challenges in sulfonylation reactions be addressed for this compound?

Regioselectivity is influenced by electronic and steric factors. Strategies include:

  • Directing groups : Introducing electron-donating/withdrawing substituents (e.g., –OCH₃) to orient sulfonylation.
  • Catalytic systems : Using transition-metal catalysts (e.g., Rh(III)) to control site-specific coupling, as seen in alkynylsulfone annulation reactions .
  • Computational modeling : DFT calculations predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Basic: What analytical techniques are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies the sulfonyl group (δ ~3.5–4.0 ppm for dimethoxy protons) and aromatic protons. 2D NMR (COSY, HSQC) resolves coupling patterns .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 242.040 for C₁₀H₁₄O₄S) .
  • FT-IR : Peaks at ~1150 cm⁻¹ (S=O symmetric stretch) and ~1350 cm⁻¹ (asymmetric stretch) .

Advanced: How can spectral ambiguities (e.g., overlapping signals) in characterization be resolved?

  • Isotopic labeling : Deuterated solvents or ¹³C-enriched reagents simplify NMR interpretation.
  • Dynamic NMR : Variable-temperature studies distinguish conformational isomers .
  • X-ray crystallography : Resolves absolute configuration and confirms sulfonyl group geometry .

Basic: What are the primary research applications of this compound?

  • Organic synthesis : As a sulfonylating agent for constructing complex heterocycles or as a protecting group in multistep syntheses .
  • Medicinal chemistry : Investigated for enzyme inhibition (e.g., serine proteases) due to sulfonyl’s electrophilic character .

Advanced: How does the sulfonyl group influence its reactivity in cross-coupling reactions?

The sulfonyl group acts as an electron-withdrawing moiety, enhancing electrophilicity at the benzene ring. This facilitates:

  • C–H functionalization : Rhodium-catalyzed annulations with alkynylsulfones form fused aromatic systems .
  • Radical reactions : Sulfonyl radicals participate in C(sp³)–C(sp) couplings under electrochemical conditions .

Basic: What are the stability considerations for storing and handling this compound?

  • Storage : Under inert gas (argon) at –20°C to prevent hydrolysis or oxidation .
  • Decomposition risks : Exposure to moisture or light may degrade the sulfonyl group. Monitor via TLC or HPLC .

Advanced: What degradation pathways are observed under acidic/basic conditions?

  • Acidic hydrolysis : Cleavage of the dimethoxyethyl group to form sulfonic acids.
  • Base-mediated elimination : Loss of methanol to generate vinyl sulfones, confirmed by LC-MS .

Basic: How is this compound used in polymer or material science?

As a crosslinking agent in sulfonated polymers for proton-exchange membranes (e.g., fuel cells). The dimethoxy group enhances solubility in polar solvents .

Advanced: How do structural modifications (e.g., substituent variation) impact its bioactivity?

Comparative studies show:

  • Electron-withdrawing groups (e.g., –CF₃) increase binding affinity to enzyme active sites.
  • Steric bulk (e.g., tert-butyl) reduces off-target interactions, improving selectivity .

Basic: What computational tools are used to predict its physicochemical properties?

  • LogP calculation : Software like ChemAxon predicts hydrophobicity (LogP ~1.2).
  • Molecular dynamics : Simulates solvation behavior and membrane permeability .

Advanced: How can contradictory data on synthetic yields or bioactivity be reconciled?

  • Reproducibility audits : Verify reagent purity, reaction atmosphere, and calorimetry data.
  • Meta-analysis : Compare reaction conditions across studies (e.g., AlCl₃ vs. FeCl₃ in Friedel-Crafts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.